molecular formula C14H22N2O2 B2434223 {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine CAS No. 893732-53-1

{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine

Cat. No.: B2434223
CAS No.: 893732-53-1
M. Wt: 250.342
InChI Key: XKAKVVMZHNANNO-UHFFFAOYSA-N
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Description

{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine is a complex organic compound that features a morpholine ring, a methoxy group, and an amine group

Properties

IUPAC Name

1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-10-12-3-4-14(17-2)13(9-12)11-16-5-7-18-8-6-16/h3-4,9,15H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAKVVMZHNANNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine typically involves multiple steps. One common method starts with the preparation of the morpholine derivative, which is then reacted with a methoxy-substituted benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine apart is its unique combination of a morpholine ring and a methoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Biological Activity

{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine is a complex organic compound characterized by its unique structural features, including a morpholine ring and methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter pathways and its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following IUPAC name:

  • IUPAC Name: 1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-methylmethanamine

Molecular Formula

C14H22N2O2C_{14}H_{22}N_2O_2

Key Characteristics

  • Molecular Weight: 250.34 g/mol
  • Solubility: Soluble in common organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin. Its structural similarity to compounds like 4-methoxyphenethylamine suggests it may influence monoamine neurotransmitter pathways, potentially affecting mood and cognitive functions.

Biochemical Pathways

Research indicates that this compound may modulate:

  • Monoamine Oxidase (MAO) activity, impacting the degradation of neurotransmitters.
  • Butyrylcholinesterase (BChE) inhibition, which has implications for neuroprotection and cognitive enhancement.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Neuroprotective Effects:
    • In vitro assays demonstrated that the compound could protect neuronal cells from amyloid-beta (Aβ) induced toxicity. For instance, treatment with the compound increased cell viability significantly compared to control groups exposed to Aβ .
  • Enzyme Inhibition:
    • The compound has shown potential as a selective inhibitor of BChE, with IC50 values indicating effective inhibition. This suggests a role in therapeutic strategies for conditions like Alzheimer's disease .
  • Cell Viability Assays:
    • MTT assays conducted on SH-SY5Y neuroblastoma cells indicated that the compound did not exhibit cytotoxicity at concentrations up to 200 μM, highlighting its safety profile for further development .

Case Study 1: Neuroprotective Properties

In a study involving SH-SY5Y cells, this compound was tested against Aβ-induced cytotoxicity. The results showed:

Concentration (μM)Cell Viability (%)
063.21 ± 1.30
584.74 ± 1.77
1091.14 ± 1.25

This data indicates a protective effect against neurotoxicity .

Case Study 2: BChE Inhibition

A kinetic analysis revealed that the compound effectively inhibited BChE with an IC50 value of approximately 2.68 ± 0.28 μM, demonstrating its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameBChE Inhibition IC50 (μM)Neuroprotective Activity
This compound2.68 ± 0.28Yes
4-MethoxyphenethylamineVariesModerate
Other Morpholine DerivativesGenerally higherLimited

This table illustrates that the target compound exhibits superior inhibitory activity against BChE compared to other related compounds.

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